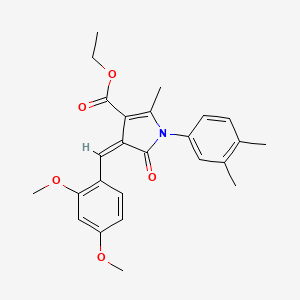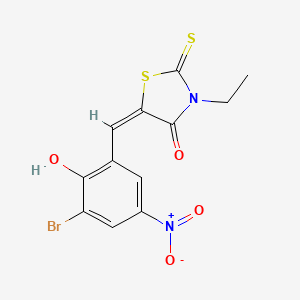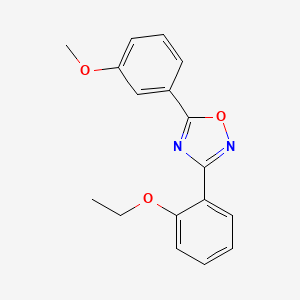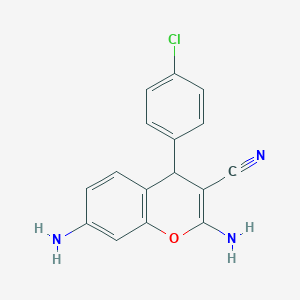
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide, also known as DNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. DNQX is widely used in scientific research to investigate the ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system.
作用机制
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide binds to the AMPA receptor at a site that is distinct from the glutamate binding site. This binding site is located in the transmembrane domain of the receptor, and its binding results in the closure of the ion channel pore. This closure prevents the influx of cations, such as sodium and calcium, which are necessary for the depolarization of the postsynaptic membrane and the generation of action potentials. By blocking the AMPA receptor, this compound can reduce the excitability of the neurons and modulate the synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. This compound can also reduce the excitability of the neurons and modulate the synaptic plasticity, which are important for the development and function of the nervous system. In addition, this compound can protect the neurons from excitotoxicity, which is a pathological process that occurs in various neurological disorders, such as stroke, epilepsy, and neurodegenerative diseases.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for the specific investigation of the AMPA receptor function. This compound is also stable and easy to handle, which makes it suitable for various experimental protocols. However, this compound has some limitations for lab experiments. It can have off-target effects on other ionotropic glutamate receptors, such as kainate and NMDA receptors, which can complicate the interpretation of the results. This compound can also have different effects on different types of neurons and synapses, which can affect the generalizability of the findings.
未来方向
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide has a wide range of potential future directions in scientific research. One direction is to investigate the role of the AMPA receptor in various neurological disorders, such as stroke, epilepsy, and neurodegenerative diseases. Another direction is to develop new compounds that can selectively target the AMPA receptor and have improved pharmacokinetic properties. A third direction is to explore the potential therapeutic applications of this compound and related compounds, such as neuroprotection and cognitive enhancement. Overall, this compound has a promising future in scientific research, and its potential applications are still being explored.
合成方法
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide can be synthesized by reacting 2-nitrobenzaldehyde with 3,4-dimethoxyaniline to form the intermediate product, 2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)acetamide. This intermediate product is then reacted with phthalic anhydride and zinc chloride to form this compound. The overall yield of this synthesis method is around 20%.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)-4-quinolinecarboxamide is widely used in scientific research to investigate the ionotropic glutamate receptors, which are involved in various physiological and pathological processes in the central nervous system. This compound is a non-competitive antagonist of the AMPA receptors, which are one of the major types of ionotropic glutamate receptors. By blocking the AMPA receptors, this compound can inhibit the excitatory synaptic transmission and modulate the synaptic plasticity, which are important for learning and memory.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-31-22-12-11-15(13-23(22)32-2)20-14-17(16-7-3-4-8-18(16)25-20)24(28)26-19-9-5-6-10-21(19)27(29)30/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZDUVFDLTSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3,5-dimethyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B5027819.png)


![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)


![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)

![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)